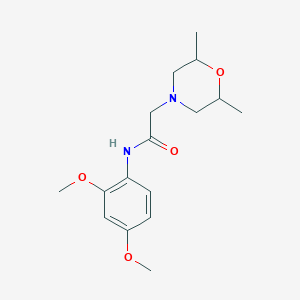
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as BHA-TZB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have suggested that it has antioxidant properties, which may help to protect cells from oxidative damage. N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in laboratory experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the investigation of its potential applications in combination with other anticancer agents. Another area of research is the development of new formulations of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the condensation of 5-sec-butyl-2-hydroxybenzaldehyde with 4H-1,2,4-triazole-3-amine, followed by the reaction with 3-bromobenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Applications De Recherche Scientifique
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is the investigation of its anticancer properties. Studies have shown that N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide exhibits potent anticancer activity against a wide range of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-13(2)14-7-8-18(24)17(10-14)22-19(25)15-5-4-6-16(9-15)23-11-20-21-12-23/h4-13,24H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINRFIMGCBWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)
![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5330991.png)
![2-methoxy-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5330997.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5331008.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5331020.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5331025.png)
![2,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5331035.png)

![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331045.png)
![N'-[1-(4-biphenylyl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5331050.png)
![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
![2-methyl-1-[2-(4-morpholinyl)-6-nitro-2H-chromen-3-yl]-1-propanone](/img/structure/B5331070.png)